2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione
Description
2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione is a phthalimide derivative characterized by a hydroxypiperidine moiety linked to the isoindoline-1,3-dione core via a methylene bridge.
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-[(4-hydroxypiperidin-1-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H16N2O3/c17-10-5-7-15(8-6-10)9-16-13(18)11-3-1-2-4-12(11)14(16)19/h1-4,10,17H,5-9H2 |
InChI Key |
QSQJZVGTQRJGBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the hydroxyl group is added to the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions. The use of transition-metal-catalyzed reactions and organocatalytic methods has been explored to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution
The piperidine nitrogen acts as a nucleophile, enabling substitution reactions. For instance:
-
Reaction with Electrophiles : Alkylation or acylation at the nitrogen center using reagents like alkyl halides or acid chlorides.
-
Example : Reaction with methyl iodide to form quaternary ammonium salts.
Passerini Reaction Compatibility
While not directly demonstrated, isoindoline-1,3-dione derivatives can participate in Passerini multi-component reactions under optimized conditions (e.g., elevated temperatures, aprotic solvents like DCM) . This suggests potential for forming amidine alcohols or heterocycles.
Hydrolysis and Deprotection
-
Acidic Conditions : Deprotection of hydroxyl groups using Lewis acids (e.g., BCl₃) or mineral acids to generate hydroxylated isoindoline derivatives .
-
Base-Mediated Cleavage : Hydrolysis of amide bonds in related isoindoline derivatives under basic conditions (e.g., NaOH) .
NMR Spectroscopy
Mass Spectrometry
-
LCMS Data : Purity confirmed via retention time (RT: ~6.1 min at 254 nm) and molecular ion peak (m/z: 241–260) .
Comparative Reactivity Analysis
Scientific Research Applications
2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. The compound binds to the allosteric binding site of the dopamine receptor D2, modulating its activity and influencing neurotransmitter release. This interaction is crucial for its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications at the 2-Position of Isoindoline-1,3-dione
The 2-position of isoindoline-1,3-dione is a common site for derivatization. Key analogs include:
Piperidine-Containing Derivatives
2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione (Lenalidomide analog) Structure: Features a dioxopiperidine ring instead of hydroxypiperidine. Activity: Known for its role in proteolysis-targeting chimeras (PROTACs) and anti-neoplastic applications . Key Difference: The dioxopiperidine group enhances binding to cereblon (CRBN), a critical target in immunomodulatory drugs, whereas the hydroxypiperidine in the target compound may prioritize solubility over CRBN affinity.
2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione Structure: Cyclohexanol replaces the hydroxypiperidine group.
Aryl-Substituted Derivatives
2-(4-Bromophenyl)isoindoline-1,3-dione
- Structure : A brominated aryl group at the 2-position.
- Activity : Demonstrated antiamnesic effects in mouse models, likely due to enhanced lipophilicity and blood-brain barrier penetration .
- Comparison : The hydroxypiperidine group in the target compound may reduce lipophilicity but improve aqueous solubility.
2-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione
- Structure : Incorporates a chalcone-like acryloyl group.
- Synthesis : Prepared via Claisen-Schmidt condensation, highlighting versatility in derivatization methods .
Aminoalkyl/Hydroxyalkyl Derivatives
2-(3-(Benzylamino)-2-hydroxypropyl)isoindoline-1,3-dione Structure: Hydroxypropyl chain with a benzylamino substituent. Key Difference: The hydroxypiperidine group may offer conformational rigidity compared to flexible alkyl chains.
2-(Dimethylaminomethyl)isoindoline-1,3-dione Structure: Tertiary amino group enhances metal chelation. Application: Forms stable Co(II) and Ni(II) complexes with antimicrobial activity .
Physicochemical Properties
- Hydrogen Bonding: The hydroxypiperidine group in the target compound likely increases polarity and solubility compared to non-hydroxylated analogs like 2-(4-methylpyridin-2-yl)isoindoline-1,3-dione (logP ~2.5) .
- Basicity : The piperidine nitrogen (pKa ~10–11) may enhance protonation under physiological conditions, improving membrane permeability relative to neutral aryl derivatives.
Biological Activity
2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione, also known as a derivative of isoindoline-1,3-dione, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The compound's molecular characteristics are essential for understanding its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O3 |
| Molecular Weight | 274.31 g/mol |
| IUPAC Name | 2-[2-(4-hydroxypiperidin-1-yl)ethyl]isoindole-1,3-dione |
| InChI Key | HXANTTQCFUDSOY-UHFFFAOYSA-N |
The biological activity of 2-((4-hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to modulate the dopamine receptor D2 by interacting with key amino acid residues at its allosteric binding site. This modulation may influence neurotransmitter signaling pathways, potentially impacting conditions such as schizophrenia and Parkinson's disease .
Antioxidant Activity
Research indicates that isoindoline derivatives exhibit significant antioxidant properties. The presence of the hydroxypiperidine moiety enhances the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
A study highlighted the anti-inflammatory potential of similar isoindoline compounds. The administration of related compounds resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in various models of inflammation . This suggests that 2-((4-hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione may possess similar effects.
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. By modulating neuroinflammatory responses and enhancing neuronal survival in vitro, it may provide therapeutic benefits in neurodegenerative diseases .
Case Study 1: Neuroprotection in Animal Models
In a study involving animal models of neurodegeneration, administration of 2-((4-hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione resulted in significant preservation of dopaminergic neurons. The treated group exhibited improved motor function compared to controls, supporting its potential use in Parkinson's disease treatment .
Case Study 2: Antioxidant Efficacy
A clinical trial assessing the antioxidant effects of isoindoline derivatives found that patients receiving treatment showed reduced oxidative stress markers. This was particularly evident in patients with chronic inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
